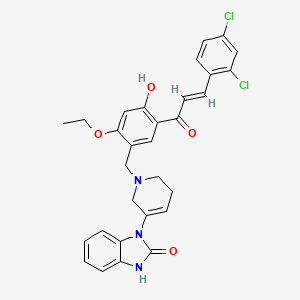
SHP2 inhibitor LY6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SHP2 inhibitor LY6 is a potent and selective inhibitor of the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. It plays a crucial role in various cellular processes, including growth, proliferation, differentiation, migration, and apoptosis. This compound has an IC50 value of 9.8 µM and can inhibit SHP2-mediated cell signaling and proliferation .
Vorbereitungsmethoden
The preparation of SHP2 inhibitor LY6 involves synthetic routes that include molecular docking and fragment molecular orbital methods for calculating binding affinity. The synthetic process typically involves the following steps:
Molecular Docking: Potential leads are identified using Maestro v10.1.
Binding Affinity Calculation: The protein-ligand binding affinities of potential leads are predicted by FMO calculations at MP2/6-31G* level using GAMESS v2020 system.
Molecular Dynamics Simulation: MD simulations are carried out with AmberTools18 by applying the FF14SB force field.
Analyse Chemischer Reaktionen
SHP2 inhibitor LY6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: Substitution reactions can occur, where functional groups in the compound are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
SHP2 inhibitor LY6 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of SHP2 in oncogenic transformation and tumor progression.
Immunology: The compound is used to investigate the role of SHP2 in immune cell signaling and function.
Drug Development: this compound is used in the development of new therapeutic agents targeting SHP2.
Wirkmechanismus
SHP2 inhibitor LY6 exerts its effects by binding to an alternative pocket present between the C-SH2 and PTP domains of SHP2. This binding blocks SHP2 in its inactive state, preventing its activation by upstream stimuli. The inhibition of SHP2-mediated cell signaling and proliferation is achieved through this mechanism .
Vergleich Mit ähnlichen Verbindungen
SHP2 inhibitor LY6 is compared with other similar compounds, such as:
This compound is unique due to its specific binding to the alternative pocket between the C-SH2 and PTP domains, which effectively blocks SHP2 in its inactive state .
Eigenschaften
Molekularformel |
C30H27Cl2N3O4 |
|---|---|
Molekulargewicht |
564.5 g/mol |
IUPAC-Name |
3-[1-[[5-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-2-ethoxy-4-hydroxyphenyl]methyl]-3,6-dihydro-2H-pyridin-5-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C30H27Cl2N3O4/c1-2-39-29-16-28(37)23(27(36)12-10-19-9-11-21(31)15-24(19)32)14-20(29)17-34-13-5-6-22(18-34)35-26-8-4-3-7-25(26)33-30(35)38/h3-4,6-12,14-16,37H,2,5,13,17-18H2,1H3,(H,33,38)/b12-10+ |
InChI-Schlüssel |
KXGGLZVQMDYPEO-ZRDIBKRKSA-N |
Isomerische SMILES |
CCOC1=CC(=C(C=C1CN2CCC=C(C2)N3C4=CC=CC=C4NC3=O)C(=O)/C=C/C5=C(C=C(C=C5)Cl)Cl)O |
Kanonische SMILES |
CCOC1=CC(=C(C=C1CN2CCC=C(C2)N3C4=CC=CC=C4NC3=O)C(=O)C=CC5=C(C=C(C=C5)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[[2,3-Dimethyl-5-(pyridin-3-ylmethylcarbamoyl)indol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B11934156.png)

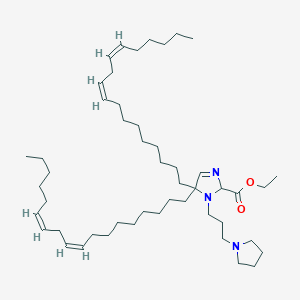
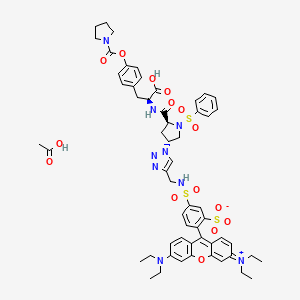
![ethyl 2-[[(2S)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino]-2-(2-methoxyphenyl)acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B11934208.png)
![3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-1-(3,3-difluoroazetidin-1-yl)prop-2-en-1-one](/img/structure/B11934229.png)
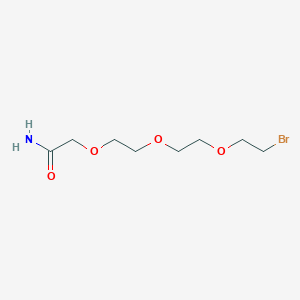

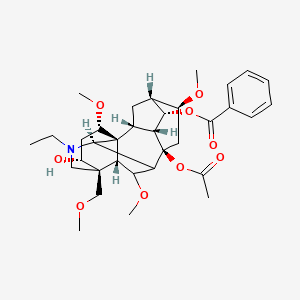
![[(2S,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B11934257.png)
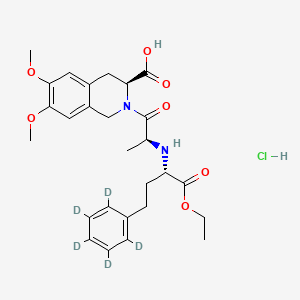

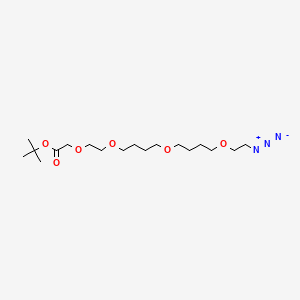
![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N,6-dimethyl-1,3-benzodioxole-5-sulfonamide](/img/structure/B11934277.png)
